Cas no 1806774-24-2 (4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride)
4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride
-
- Inchi: 1S/C6H3ClF2INO2S/c7-14(12,13)5-1-3(6(8)9)4(10)2-11-5/h1-2,6H
- InChI Key: DAGJVUUDZSLWGW-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C=C1C(F)F)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 295
- XLogP3: 2.5
- Topological Polar Surface Area: 55.4
4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077120-250mg |
4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride |
1806774-24-2 | 97% | 250mg |
$489.60 | 2022-03-31 | |
| Alichem | A029077120-500mg |
4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride |
1806774-24-2 | 97% | 500mg |
$863.90 | 2022-03-31 | |
| Alichem | A029077120-1g |
4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride |
1806774-24-2 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride
Introduction to 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No. 1806774-24-2)
4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride, identified by the CAS number 1806774-24-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both a difluoromethyl group and an iodine substituent, make it particularly valuable for constructing complex molecular frameworks.
The difluoromethyl group is a key functional moiety in medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. The incorporation of this group into therapeutic molecules has been extensively studied, leading to several FDA-approved drugs that utilize similar structural motifs. In contrast, the iodopyridine scaffold provides a rich platform for further functionalization, enabling access to diverse chemical libraries through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
The sulfonyl chloride functionality in this compound further extends its synthetic utility. Sulfonyl chlorides are well-known reagents for introducing sulfonamide groups into molecules, which are prevalent in many bioactive compounds. This transformation is particularly useful for generating potent inhibitors of enzymes and receptors, making it a cornerstone in drug discovery campaigns. The combination of these three distinct functional elements—difluoromethyl, iodopyridine, and sulfonyl chloride—makes 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride a highly sought-after building block for medicinal chemists.
Recent advancements in synthetic methodologies have highlighted the importance of this compound in the development of novel therapeutics. For instance, researchers have leveraged its reactivity to construct complex heterocyclic structures that exhibit promising biological activity against targets such as kinases and transcription factors. The iodine atom at the 5-position allows for facile manipulation via palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or vinyl groups at various positions within the molecule. This flexibility has been exploited to generate libraries of compounds for high-throughput screening (HTS) campaigns.
In addition to its role in drug discovery, 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride has found applications in materials science and catalysis. The electron-withdrawing nature of the sulfonyl chloride group makes it an effective ligand or intermediate in transition metal catalysis, facilitating various organic transformations. Furthermore, the difluoromethyl group can influence electronic properties, making this compound useful in designing advanced materials with tailored photophysical or electrochemical characteristics.
The synthesis of 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride typically involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of pyridine derivatives followed by sulfonylation and subsequent chlorination. Advances in flow chemistry have also enabled more efficient production methods, reducing reaction times and improving scalability. These developments have made it easier for researchers to access this valuable intermediate on demand.
From a computational chemistry perspective, the molecular structure of 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride has been extensively studied to understand its reactivity and potential applications. Density functional theory (DFT) calculations have provided insights into how electronic effects influence its behavior in various chemical transformations. These theoretical studies not only aid in rationalizing experimental observations but also guide the design of novel synthetic strategies.
The biological activity of derivatives derived from 4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride has been explored across multiple therapeutic areas. Notably, compounds incorporating this scaffold have shown promise as inhibitors of protein-protein interactions (PPIs), which are critical targets for treating diseases such as cancer and inflammation. The ability to modulate these interactions is key to developing next-generation therapeutics that address unmet medical needs.
In conclusion,4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No. 1806774-24-2) is a multifaceted compound with broad utility in pharmaceutical research and beyond. Its unique structural features make it an indispensable tool for constructing biologically active molecules with enhanced pharmacological properties. As synthetic methodologies continue to evolve, the applications of this compound are expected to expand further, driving innovation across multiple scientific disciplines.
1806774-24-2 (4-(Difluoromethyl)-5-iodopyridine-2-sulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)